molecular formula C16H18N2O2S B2882597 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate CAS No. 304685-95-8

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B2882597
CAS No.: 304685-95-8
M. Wt: 302.39
InChI Key: BXJDJSHXYURFER-UHFFFAOYSA-N
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Description

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate (CAS: sc-353405) is a thiophene-based heterocyclic compound featuring a dimethylamino-imine moiety at position 2 and a phenyl substituent at position 2. Its crystal structure (monoclinic space group P2₁/c) reveals planar geometry around the thiophene ring, with intramolecular hydrogen bonds stabilizing the structure . This compound is commercially available and serves as a key intermediate in pharmaceutical and materials research, particularly for synthesizing bioactive molecules and polymers .

Properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDJSHXYURFER-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with a suitable reagent to introduce the dimethylamino group. The reaction conditions often require the use of a strong base, such as sodium hydride, and a controlled temperature environment to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Thiophene derivatives with different substituents at the 4-position exhibit distinct physicochemical properties:

Compound Name 4-Position Substituent Key Properties Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl Similar planarity and metrical parameters; C24(12) chain packing via N–H···O/S hydrogen bonds .
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate Isobutyl Comparable hydrogen-bonding patterns but altered solubility due to bulky isobutyl group .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl Enhanced π-π stacking interactions; used as a precursor for anti-inflammatory agents .
Target Compound Phenyl Dimethylamino-imine group at position 2 enhances electron density, influencing reactivity in multicomponent reactions .

Key Insight: The phenyl group at position 4 promotes aromatic interactions, while methyl or isobutyl substituents increase hydrophobicity.

Functional Group Modifications at Position 2

Modifications at position 2 significantly alter bioactivity and synthetic utility:

Compound Name Position 2 Functional Group Applications Reference
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamido-cyano Antioxidant (IC₅₀: 12–18 μM in DPPH assay) and anti-inflammatory (60–75% edema inhibition) activities .
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Acetyl-chlorobenzamido Intermediate in antitumor agent synthesis; Cl substituent enhances electrophilicity .
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate Chlorobenzamido High thermal stability (decomposition >250°C); used in polymer initiator systems .
Target Compound Dimethylamino-imine Facilitates Schiff base formation; potential ligand for metal coordination in catalysis .

Key Insight: Electron-withdrawing groups (e.g., Cl, cyano) enhance reactivity in electrophilic substitutions, while electron-donating groups (e.g., dimethylamino) improve nucleophilicity.

Biological Activity

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate (CAS No. 304685-95-8) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structure can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This molecular formula indicates the presence of nitrogen and sulfur, elements often associated with biological activity in organic compounds.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with dimethylaminomethylene amines. The synthesis typically yields a product that can be purified through recrystallization techniques.

Antimicrobial Properties

Thiophene derivatives, including this compound, have been reported to exhibit antimicrobial activity. In studies on related compounds, it was found that these derivatives can inhibit the growth of various bacteria and fungi. For instance, a study highlighted that certain thiophene derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that this compound may exhibit anticancer properties. A study indicated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including those from breast and lung cancers . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Other Biological Activities

Thiophene compounds have also been associated with anti-inflammatory and neuroprotective activities. For example, some studies suggest that they may act as allosteric enhancers at adenosine receptors, which are implicated in numerous physiological processes including inflammation and pain modulation .

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of a related compound in a murine model of cancer. The results showed a significant reduction in tumor size compared to controls, suggesting that thiophene derivatives could be promising candidates for further development in cancer therapy .
  • Antimicrobial Testing : In vitro testing demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Disruption : Many thiophene derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways within pathogens.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the thiophene ring via condensation of precursors like ethyl cyanoacetate and substituted phenylacetones under basic conditions (e.g., piperidine or ammonium acetate) .
  • Functionalization : Introduction of the [(dimethylamino)methylidene]amino group via Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the purity and structure of this compound validated?

Methodologies include:

  • Chromatography : HPLC or TLC to confirm purity .
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Ethanol, methanol, or DMF for solubility and stability of intermediates .
  • Temperature : 60–80°C for cyclization; room temperature for Schiff base formation to avoid decomposition .
  • Catalysts : Piperidine for cyclization; acetic acid for imine formation .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Contradictions in bond lengths/angles (e.g., thiophene ring distortion) may arise from:

  • Data Quality : Ensure high-resolution (<1.0 Å) X-ray data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered groups (e.g., dimethylamino substituents) .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to identify outliers .

Q. What strategies improve yield in the Schiff base formation step?

  • Moisture Control : Conduct reactions under nitrogen to prevent hydrolysis of the imine group .
  • Catalyst Optimization : Use molecular sieves or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Reagent Ratios : A 1.2:1 molar ratio of dimethylamine to aldehyde precursor minimizes side products .

Q. How do substituents on the phenyl ring affect biological activity?

  • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance interactions with enzyme active sites (e.g., kinase inhibition) by increasing electrophilicity .
  • Electron-Donating Groups (e.g., -OCH3_3): Improve solubility and bioavailability but may reduce binding affinity .
  • Comparative Assays : Use in vitro enzyme inhibition assays (IC50_{50}) to quantify structure-activity relationships (SAR) .

Q. What are the challenges in interpreting its NMR spectra?

  • Tautomerism : The [(dimethylamino)methylidene]amino group may exhibit keto-enol tautomerism, causing split peaks in 1H^1H-NMR. Use deuterated DMSO to stabilize the dominant tautomer .
  • Overlapping Signals : Aromatic protons (thiophene and phenyl rings) often overlap; apply 2D NMR (COSY, HSQC) for resolution .

Methodological Notes

  • Crystallography : For accurate structure determination, combine SHELX refinement with PLATON validation tools to check for missed symmetry or disorder .
  • Synthetic Optimization : Design a Design of Experiments (DoE) matrix to systematically vary temperature, solvent, and catalyst ratios .
  • Biological Testing : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2) .

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